N-(2-sec-butylphenyl)ethanesulfonamide
Description
N-(2-sec-butylphenyl)ethanesulfonamide is an ethanesulfonamide derivative featuring a secondary butyl group at the ortho position of the phenyl ring. This structural motif is critical for modulating physicochemical properties such as lipophilicity, steric bulk, and electronic effects. Ethanesulfonamides are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and bacterial pathogens .
Properties
Molecular Formula |
C12H19NO2S |
|---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-4-10(3)11-8-6-7-9-12(11)13-16(14,15)5-2/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
JXUPZAUKKIZLHT-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NS(=O)(=O)CC |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NS(=O)(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 2-sec-butylphenyl group distinguishes the target compound from analogs with alternative aromatic substitutions:
- These substituents are associated with increased biological potency in screening assays . N-(4-chlorobenzyl) derivatives (e.g., compound 6b, ) leverage chloro substituents for improved metabolic stability and receptor affinity in antitumor applications .
- Hydrophilic Modifications: N-(4-(2-aminoethoxy)phenyl)ethanesulfonamide (30a, ) introduces a polar aminoethoxy chain, enhancing solubility and enabling interactions with charged enzyme active sites .
Sulfonamide Nitrogen Modifications
Variations at the sulfonamide nitrogen significantly influence target selectivity and potency:
- LY487379 (): A trifluoroethyl group and pyridinylmethyl substitution confer high selectivity for metabotropic glutamate receptor 2 (mGlu2R), acting as a positive allosteric modulator (PAM). This contrasts with the simpler ethyl group in the target compound, which may lack subtype specificity .
- CBiPES (): Features a cyano-biphenyl group and pyridinylmethyl substitution, demonstrating dual activity as a mGlu2R PAM and radio-sensitizer. The aromatic biphenyl system enhances π-π stacking interactions absent in the target compound .
- Chlorobenzyl-Pyrazole Hybrids (6b, ): The combination of a chlorobenzyl and pyrazole moiety enhances antitumor activity by promoting DNA intercalation or kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
